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Compound of Interest

Compound Name: 1-Isopropylpiperidin-3-one

Cat. No.: B1315296

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies pertinent to the characterization of 1-lsopropylpiperidin-3-one.
While specific experimental data for 1-Isopropylpiperidin-3-one is not readily available in the
public domain, this document extrapolates expected spectroscopic characteristics based on its
chemical structure and provides detailed experimental protocols applicable to its analysis. For
comparative purposes, data for the closely related isomer, 1-Isopropyl-4-piperidone, is included
where available.

Chemical Structure

IUPAC Name: 1-Isopropylpiperidin-3-one Molecular Formula: CsHi1sNO Molecular Weight:
141.21 g/mol CAS Number: Not assigned (for the 3-one isomer)

The structure consists of a piperidine ring with a ketone functional group at the 3-position and
an isopropyl group attached to the nitrogen atom.

Spectroscopic Data

Due to the limited availability of specific data for 1-Isopropylpiperidin-3-one, this section
outlines the expected spectral characteristics. For reference, available data for the regioisomer,
1-Isopropyl-4-piperidone (CAS 5355-68-0), is presented.[1][2]
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Expected *H NMR Data for 1-lsopropylpiperidin-3-one:

Chemical Shift () o .
Protons . Multiplicity Integration
ppm (Predicted)

CH(CHs)2 28-3.2 septet 1H
CH(CHs)2 1.0-12 doublet 6H
Piperidine ring protons  1.5-3.0 multiplets 8H

Expected 3C NMR Data for 1-lsopropylpiperidin-3-one:

Carbon Chemical Shift (8) ppm (Predicted)
Cc=0 205 - 220[3]

CH(CHs)2 50 - 60

CH(CHs)2 18 - 22

Piperidine ring carbons 20 - 60

Reference *H NMR Data for 1-Isopropyl-4-piperidone:[4]

Assignment Chemical Shift (6) ppm
A 2.94

B 2.798

C 2.433

D 1.080

IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected IR Absorption Bands for 1-Isopropylpiperidin-3-one:

Wavenumber (cm~—?)

Functional Group ) Intensity
(Predicted)

C=0 (Ketone) 1715 - 1725[5][6] Strong, Sharp

C-N (Amine) 1250 - 1020 Medium to Weak

C-H (Alkyl) 2850 - 3000 Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[7]

Expected Mass Spectral Data for 1-lsopropylpiperidin-3-one:

Fragment m/z (Predicted) Comments

[M]*+ 141 Molecular lon

[M-CH3s]* 126 Loss of a methyl group
[M-C3H7]* 98 Loss of the isopropyl group

The presence of a nitrogen atom results in an odd molecular weight, a key characteristic in the

mass spectrum of this compound.[7]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Sample Preparation:

» Dissolve approximately 5-10 mg of the purified 1-lsopropylpiperidin-3-one in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, D20, or DMSO-ds).[8]

e Transfer the solution to a standard 5 mm NMR tube.
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« If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing.[9]

Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[9][10]

For *H NMR, the spectral width is typically set from 0 to 12 ppm.

For 13C NMR, the spectral width is typically set from 0 to 220 ppm.[3]

Standard pulse programs are used for both *H (zg30 or zg) and 3C (zgpg30) acquisitions.

Data is processed using appropriate software (e.g., MestReNova, TopSpin, or SpinWorks).[9]
This includes Fourier transformation, phase correction, and baseline correction.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small drop of the liquid sample of 1-lsopropylpiperidin-3-one directly onto the
center of the ATR crystal.[11]

« If the sample is a solid, place a small amount of the powder onto the crystal and apply
pressure using the instrument's pressure arm to ensure good contact.[11]

Instrumentation and Data Acquisition:

o A background spectrum of the empty ATR crystal is recorded first to subtract any
atmospheric or instrument-related absorbances.[11]

o The sample spectrum is then recorded, typically in the range of 4000 to 400 cm™1,
e The resulting spectrum is an absorbance or transmittance plot versus wavenumber (cm~1).

Sample Preparation (for Electrospray lonization - ESI):
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o Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a suitable solvent system,
such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%)
to promote protonation.[12]

Instrumentation and Data Acquisition:

The analysis is typically performed using a mass spectrometer equipped with an ESI source.
[12]

e The sample solution is introduced into the ion source via direct infusion or through a liquid
chromatograph (LC-MS).

e The mass spectrometer is operated in positive ion mode to detect the protonated molecule
[M+H]*.

o Afull scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
observe the fragmentation pattern.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-lsopropylpiperidin-3-one.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1315296#spectroscopic-data-for-1-
isopropylpiperidin-3-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.jove.com/science-education/v/12324/ir-and-uvvis-spectroscopy-of-aldehydes-and-ketones
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://www.researchgate.net/publication/279470784_Experimental_and_theoretical_NMR_study_of_4-1-pyrrolidinylpiperidine
https://www.researchgate.net/figure/The-stacked-1H-NMR-spectra-from-d-290-to-365-for-the-isopropyl-methine-protons-of_fig1_285191494
https://www.rsc.org/suppdata/gc/c2/c2gc35485c/c2gc35485c.pdf
https://www.youtube.com/watch?v=6Jo3AZd7NIk
https://pmc.ncbi.nlm.nih.gov/articles/PMC12073215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12073215/
https://books.rsc.org/books/edited-volume/606/chapter/286730/Mass-Spectrometric-Analysis-of-Cyclic-Peptides
https://www.benchchem.com/product/b1315296#spectroscopic-data-for-1-isopropylpiperidin-3-one-nmr-ir-ms
https://www.benchchem.com/product/b1315296#spectroscopic-data-for-1-isopropylpiperidin-3-one-nmr-ir-ms
https://www.benchchem.com/product/b1315296#spectroscopic-data-for-1-isopropylpiperidin-3-one-nmr-ir-ms
https://www.benchchem.com/product/b1315296#spectroscopic-data-for-1-isopropylpiperidin-3-one-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1315296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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